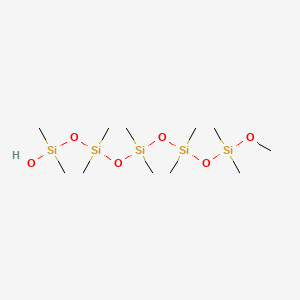
9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol is a siloxane compound characterized by its unique structure, which includes multiple methyl groups and a methoxy group attached to a pentasiloxane backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol typically involves the reaction of appropriate silane precursors under controlled conditions. One common method includes the use of dimethylchlorosilane and methanol in the presence of a catalyst to facilitate the formation of the desired siloxane structure.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like distillation and recrystallization to obtain the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of silanol and siloxane derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, resulting in the cleavage of the methoxy group.
Substitution: Substitution reactions can occur at the silicon atoms, where groups like halogens or alkyl groups can replace the existing substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Silanol derivatives, siloxane polymers.
Reduction Products: Silane derivatives with reduced functional groups.
Substitution Products: Halosilanes, alkylsilanes.
Applications De Recherche Scientifique
9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced siloxane-based materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized as a lubricant, surfactant, and in the formulation of specialty coatings and adhesives.
Mécanisme D'action
The mechanism by which 9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol exerts its effects is primarily through its interaction with various molecular targets. The methoxy and methyl groups provide hydrophobic characteristics, while the siloxane backbone offers flexibility and stability. These properties enable the compound to interact with biological membranes, enhancing its potential as a drug delivery agent. Additionally, its ability to form stable siloxane bonds makes it valuable in the synthesis of durable materials.
Comparaison Avec Des Composés Similaires
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane
Comparison: Compared to these similar compounds, 9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol is unique due to the presence of the methoxy group, which imparts additional reactivity and potential for functionalization. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Propriétés
Numéro CAS |
49778-23-6 |
|---|---|
Formule moléculaire |
C11H34O6Si5 |
Poids moléculaire |
402.81 g/mol |
Nom IUPAC |
hydroxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C11H34O6Si5/c1-13-19(4,5)15-21(8,9)17-22(10,11)16-20(6,7)14-18(2,3)12/h12H,1-11H3 |
Clé InChI |
AHAMNKUVRCQJKN-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)


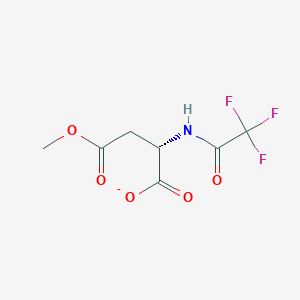
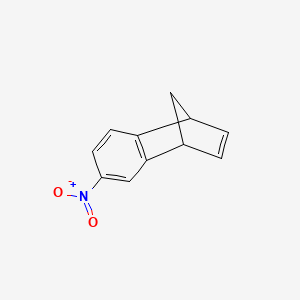
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
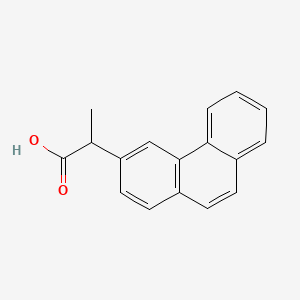
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
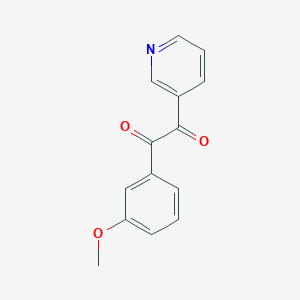

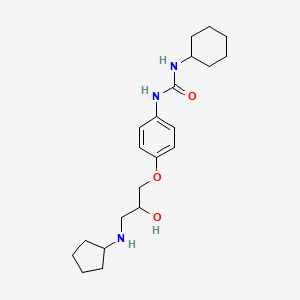

![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
